2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid
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Description
2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C22H28N2O7 and its molecular weight is 432.473. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Analysis
- Vibrational Spectroscopy and Molecular Structure : Studies on compounds like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have employed techniques such as FT-IR, NMR, and X-ray diffraction to analyze molecular structure, vibrational wavenumbers, and electronic properties. These analyses help in understanding the stability, charge transfer, and hyper-conjugative interactions within molecules, which are crucial for designing compounds with desired physical and chemical properties (Rahul Raju et al., 2015).
Molecular Docking and Biological Activity
- Molecular Docking and Optical Studies : Theoretical studies, including molecular docking and vibrational spectroscopy, have been conducted on compounds like 4-[(2, 5) dichlorophenyl amino] 2-methylidene 4-oxobutanoic acid to investigate their stability, reactivity, and potential biological activities. These studies can highlight how butanoic acid derivatives interact with biological targets, offering insights into their pharmacological importance (K. Vanasundari et al., 2018).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Research on synthesizing and characterizing derivatives of 4-oxobutanoic acid, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, provides valuable information on the chemical properties, stability, and potential applications of these compounds. The crystal structure, thermal analysis, and absorption properties are among the characteristics studied, which are essential for developing materials with specific functions (P. Nayak et al., 2014).
Applications in Nonlinear Optical Materials
- Nonlinear Optical Properties : The study of compounds structurally related to 4-oxobutanoic acid derivatives has indicated their potential as candidates for nonlinear optical materials. This is due to their dipole moment, hyperpolarizabilities, and ability to engage in charge transfer. Such properties are critical for applications in optical and electronic devices (Y. Sheena Mary et al., 2017).
properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7/c1-28-15-6-8-18(29-2)16(12-15)24-21(25)13-17(22(26)27)23-10-9-14-5-7-19(30-3)20(11-14)31-4/h5-8,11-12,17,23H,9-10,13H2,1-4H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKNHBHCIEIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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